molecular formula C20H14O7 B2990705 Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate CAS No. 879923-53-2

Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate

Cat. No.: B2990705
CAS No.: 879923-53-2
M. Wt: 366.325
InChI Key: XEXHYLOKJBWRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a bifunctional benzofuran derivative characterized by two fused benzofuran moieties. The compound features a hydroxyl group at position 3 of one benzofuran ring and a methoxycarbonyl (-COOCH₃) substituent at position 5 of the adjacent ring.

Properties

IUPAC Name

methyl 3-hydroxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O7/c1-24-19(22)10-3-5-15-12(7-10)14(9-26-15)18-17(21)13-8-11(20(23)25-2)4-6-16(13)27-18/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXHYLOKJBWRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=C2C3=C(C4=C(O3)C=CC(=C4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate generally involves multi-step organic synthesis. Key reactions often include:

  • Formation of benzofuran ring structures: through cyclization reactions.

  • Introduction of methoxycarbonyl groups: via esterification reactions.

  • Hydroxylation: to add the hydroxyl functional group to the benzofuran framework.

Typical conditions might involve the use of strong acids or bases as catalysts, anhydrous conditions to prevent unwanted side reactions, and specific temperature control to optimize yields.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale through optimized versions of these laboratory synthesis routes. The processes are designed to maximize yield, reduce costs, and ensure consistency. Catalysts, solvents, and temperature conditions are finely tuned based on prior research and process development.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate undergoes a variety of chemical reactions, including:

  • Oxidation: : Can lead to the formation of carbonyl-containing derivatives.

  • Reduction: : Typically reduces the ester and ketone groups to alcohols.

  • Substitution: : The methoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

  • Substitution reactions: : Often require bases like sodium hydroxide (NaOH) or strong acids like sulfuric acid (H2SO4).

Major Products

  • From oxidation: Aldehydes and ketones.

  • From reduction: Alcohols.

  • From substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its benzofuran core structure makes it ideal for creating more elaborate polycyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The hydroxyl and methoxycarbonyl functional groups suggest it could interact with biological molecules in specific and useful ways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals. Its reactivity and structural characteristics allow for the development of novel materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through interaction with various molecular targets, often involving the benzofuran rings and the functional groups (hydroxyl and methoxycarbonyl). The pathways involved can include hydrogen bonding, π-π interactions, and electrostatic interactions with biological targets like enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent effects, molecular properties, and inferred biological implications.

Structural and Substituent Analysis

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate (Target) - 3-OH, 5-COOCH₃ on adjacent benzofuran rings C₂₁H₁₆O₇* ~380.35* Bifunctional structure; hydroxyl enhances hydrogen bonding potential
Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate - 3-OCH₂CH₃ (ethoxy) instead of 3-OH C₂₂H₁₈O₇ 394.4 Ethoxy group increases hydrophobicity; reduced hydrogen bonding capability
Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate - 6-Br, 5-(3-nitrobenzoyl)oxy, 3-COOCH₃ C₁₉H₁₄BrNO₇ 464.22 Electron-withdrawing nitro group enhances electrophilic reactivity
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate - 5-(2-chlorobenzyl)oxy, 2-methyl, 3-COOCH₂CH₂OCH₃ C₂₁H₂₁ClO₆ 404.84 Chlorine and methoxyethyl groups may improve lipophilicity
Ethyl 5-hydroxy-4-[(3-methylpiperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate - 5-OH, 4-(piperidinylmethyl), 2-phenyl C₂₅H₂₇NO₅ 433.49 Piperidinyl group introduces basicity; phenyl enhances aromatic interactions

*Inferred from structural analogs (e.g., ) due to lack of direct data.

Key Observations

Substituent Effects on Reactivity and Solubility: The hydroxyl group in the target compound contrasts with the ethoxy group in . Halogenated derivatives (e.g., 6-bromo in , 2-chlorobenzyl in ) exhibit enhanced lipophilicity, which may influence membrane permeability in biological systems.

Biological Activity: highlights that halogenated benzofurans (e.g., 5-chloro, 5-bromo) demonstrate notable biological activity, such as antimicrobial or anticancer properties . The absence of halogens in the target compound may reduce such activity but could mitigate toxicity risks.

Electron-Donating vs. Nitro (-NO₂) substituents in significantly increase electrophilicity, making the compound more reactive in substitution reactions.

Biological Activity

Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by two benzofuran moieties and a methoxycarbonyl group. The presence of hydroxyl and carboxylate functionalities suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown selective inhibition of cancer cell proliferation. In particular, a related study demonstrated significant cytotoxicity against lung cancer cell lines using the Sulforhodamine B (SRB) assay, where compounds showed IC50 values indicating effective growth inhibition .
  • Anti-inflammatory Effects :
    • The compound may also interact with macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses. Compounds that target MIF have been shown to reduce inflammation and potentially modulate immune responses, making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of lung cancer cells
Anti-inflammatoryModulation of MIF activity
SelectivityHigh selectivity against normal cells

Detailed Research Findings

  • Anticancer Studies : In a recent study, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for different derivatives tested on HCT-116 colon cancer cells .
  • Mechanistic Insights : Molecular docking studies suggest that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as HSP90 and TRAP1 pathways, which are critical in cancer biology .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C) to confirm the aromatic and ester functional groups, HRMS for precise molecular weight determination, and IR spectroscopy to identify hydroxyl and carbonyl stretches. For crystallinity assessment, X-ray diffraction (as in ) is critical. Ensure purity via HPLC with a reverse-phase C18 column and acetonitrile/water mobile phase. Reference synthetic analogs in , where similar compounds were validated using these techniques.

Q. How should researchers handle safety protocols for this compound given its structural complexity?

  • Methodological Answer : Based on structurally related benzofuran derivatives (), implement PPE including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (Category 2A eye/skin irritant). Store in airtight containers at 0–6°C if unstable (). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Document SDS sheets for reactivity with strong oxidizers ().

Q. What are the standard synthetic routes for benzofuran-based esters like this compound?

  • Methodological Answer : Adapt methods from and :

  • Step 1 : Condense substituted phenols with carbonyl precursors using acid catalysts (e.g., hexafluoropropan-2-ol, ).
  • Step 2 : Optimize esterification via Mitsunobu or Steglich reactions for regioselectivity.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor yields using TLC with UV visualization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.